2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline
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Overview
Description
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a triazolopyridazine moiety fused with a methoxyquinoline structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine with 8-methoxyquinoline in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the triazolopyridazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazin-3-one
- tert-Butyl (6-chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl)carbamate
- Savolitinib (a clinical candidate containing a triazolopyridazine moiety)
Uniqueness
2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline stands out due to its unique combination of a triazolopyridazine moiety with a methoxyquinoline structure. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
596825-77-3 |
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Molecular Formula |
C15H10ClN5O |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline |
InChI |
InChI=1S/C15H10ClN5O/c1-22-11-4-2-3-9-5-6-10(17-14(9)11)15-19-18-13-8-7-12(16)20-21(13)15/h2-8H,1H3 |
InChI Key |
GWCGTAAXVVJREU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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